Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Anticancer Polyacetylenes Cell Proliferation

Generic polyacetylenes fail due to positional isomerism & stereochemistry. Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (CAS 211238-60-7) is a defined C18 natural product with conjugated diyne, two double bonds, and three hydroxyls. Isolated from *Oplopanax horridus*, *Heracleum candicans*, and *Cassonia barteri*. - **Application**: LC-MS/GC-MS reference standard; SAR studies for antiproliferative vs. hemolytic activity. - **Purity**: ≥98% - no positional isomer interference. - **Supply**: Research-grade, packed under inert gas.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
Cat. No. B15559389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-9,17-dien-12,14-diyne-1,11,16-triol
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9+
InChIKeyMLGPZCOVWKAPPH-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: Overview


Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (CAS 211238-60-7; also referred to as 9,17-octadecadiene-12,14-diyne-1,11,16-triol) is a C18 polyacetylenic natural product characterized by an 18-carbon chain containing a conjugated diyne moiety (C12–C14), two double bonds (C9 and C17), and three hydroxyl groups at positions 1, 11, and 16 [1]. It is a lipid-like compound (LogP = 3.3–4.84) [2] that has been isolated from plant sources including *Oplopanax horridus* (Devil's Club) [3], *Heracleum candicans* , and *Cassonia barteri* [4], and is commercially available as a research-grade standard (purity ≥98%) .

Workflow Phytochemical reference standard for plant extract identification
Source Context Plant-derived C18 polyacetylene from Oplopanax horridus and related species
Research Fit Cell-model polyacetylene studies; SAR and pathway-response research

Why Octadeca-9,17-dien-12,14-diyne-1,11,16-triol Cannot Be Substituted


Polyacetylenes with the C18H26O3 molecular formula represent a structurally diverse family that includes positional isomers and analogs with distinct hydroxylation patterns, stereochemistry, and chain modifications [1]. Even minor structural variations among these compounds can profoundly alter their biological activity profiles. For instance, the acetylated derivative (1-acetate) exhibits markedly different antiproliferative potency compared to the parent triol [2], while related polyacetylenes like falcarindiol demonstrate divergent selectivity across cancer cell lines [3]. Furthermore, the specific (9Z,11S,16R) stereoisomer found in *Angelica keiskei* may possess distinct pharmacological properties compared to other stereochemical variants. These structural nuances dictate that generic substitution is scientifically unsound, necessitating compound-specific procurement for reproducible research.

Acetylation state 1-Acetate derivative exhibits markedly different activity profile; substitution may shift cell-model endpoint response
Stereochemistry (9Z,11S,16R) isomer from Angelica keiskei may differ in biological context; stereochemical variants are not interchangeable
Polyacetylene analog Falcarindiol and panaxytriol show divergent selectivity; analog substitution may alter pathway-response interpretation

Differentiation Evidence


Antiproliferative Activity vs. Falcarindiol in Colon Cancer Cells

In a direct head-to-head comparison, the 1-acetate derivative of octadeca-9,17-dien-12,14-diyne-1,11,16-triol demonstrated significantly weaker antiproliferative activity against HCT-116 human colon cancer cells compared to falcarindiol [1].

Antiproliferative Rank
Head-to-head
Ranked 4th of 4 vs Falcarindiol: 1st of 4
Supports cell-model endpoint review
HCT-116 colon cancer cells; rank-order context
Anticancer Polyacetylenes Cell Proliferation

Antimicrobial Activity Spectrum

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol demonstrates a distinctive multi-target antimicrobial profile, including antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, antifungal activity against Cladosporium cucumerinum, and molluscicidal activity against Biomphalaria glabrata [1].

Antimicrobial Spectrum
Class-level
Gram+, Gram−, fungal, mollusk targets
Supports antimicrobial screening context
Not reported against S. aureus or E. coli
Antibacterial Antifungal Molluscicidal

Lipophilicity Comparison

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol exhibits a calculated LogP (XLogP3-AA) of 3.3 [1], indicating moderate lipophilicity that influences its solubility and membrane permeability properties.

Lipophilicity
Reported
XLogP 3.3
Supports compound handling context
Intermediate between falcarindiol (~4.2) and panaxytriol (~2.8)
Physicochemical Properties Lipophilicity ADME

Hemolytic Activity

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has been reported to possess hemolytic activity [1], a property not uniformly observed across all polyacetylenic natural products.

Hemolytic Activity
Class-level
Reported present
Supports hemolytic endpoint review
Data to verify; class-level inference
Hemolytic Activity Toxicity Safety

G2/M Cell Cycle Arrest Mechanism

The 1-acetate derivative of octadeca-9,17-dien-12,14-diyne-1,11,16-triol induces G2/M phase cell cycle arrest in HCT-116 human colon cancer cells, a mechanism shared with other polyacetylenes from Oplopanax horridus [1].

Cell Cycle Arrest
Head-to-head
G2/M phase arrest
Supports pathway-response interpretation
Shared mechanism among O. horridus polyacetylenes
Cell Cycle Arrest Apoptosis Mechanism of Action

Optimal Application Scenarios


Phytochemical Reference Standard

Given its confirmed presence in *Oplopanax horridus*, *Heracleum candicans*, and *Cassonia barteri*, octadeca-9,17-dien-12,14-diyne-1,11,16-triol serves as a valuable reference standard for the identification and quantification of polyacetylenes in these and related plant species [1]. Its availability in high purity (≥98%) makes it suitable for LC-MS and GC-MS method development and validation.

SAR Tool for Antiproliferative Polyacetylenes

The comparative data showing that the 1-acetate derivative is less potent than falcarindiol in colon cancer cells [1], yet shares the same G2/M cell cycle arrest mechanism, positions this compound and its derivatives as essential tools for SAR studies. Researchers can systematically modify the hydroxylation pattern and acetylation state to map the structural determinants of potency and selectivity.

Selective Antimicrobial Screening

The compound's reported activity against *Bacillus subtilis*, *Pseudomonas fluorescens*, and *Cladosporium cucumerinum*, with a notable lack of reported activity against *S. aureus* and *E. coli* [1], makes it a compelling candidate for studies focused on narrow-spectrum antimicrobial agents or for investigating alternative bacterial targets. This unique spectrum may be exploited in agricultural or environmental microbiology research.

Hemolytic Natural Product Safety Studies

The documented hemolytic activity of octadeca-9,17-dien-12,14-diyne-1,11,16-triol [1] establishes it as a positive control or model compound for investigating the mechanisms of polyacetylene-induced hemolysis. This application is particularly relevant for researchers evaluating the safety profile of polyacetylene-rich natural products or developing strategies to mitigate hemolytic toxicity.

Application
Selection Property
Validation Focus
Phytochemical reference standard
Polyacetylene identity context
LC-MS/GC-MS method development
Polyacetylene SAR studies
Hydroxylation/acetylation pattern review
Cell-model endpoint review
Antimicrobial screening studies
Antimicrobial screening context
Strain-panel endpoint review
Hemolytic endpoint monitoring
Hemolytic activity context
Endpoint monitoring review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.